molecular formula C8H7FN4 B047884 8-Fluoroquinazoline-2,4-diamine CAS No. 119584-79-1

8-Fluoroquinazoline-2,4-diamine

Cat. No. B047884
M. Wt: 178.17 g/mol
InChI Key: OMZWXLZTWRYIJS-UHFFFAOYSA-N
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Description

8-Fluoroquinazoline-2,4-diamine is a chemical compound with the CAS Number: 119584-79-1 . It has a molecular weight of 178.17 and its IUPAC name is 8-fluoro-2,4-quinazolinediamine . It is a light yellow solid .


Molecular Structure Analysis

The molecular structure of 8-Fluoroquinazoline-2,4-diamine contains a total of 21 bonds. There are 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 primary amines (aromatic), and 1 Pyrimidine .


Physical And Chemical Properties Analysis

8-Fluoroquinazoline-2,4-diamine is a light yellow solid . It has a molecular weight of 178.17 and its IUPAC name is 8-fluoro-2,4-quinazolinediamine . The storage temperature is 0-5 degrees Celsius .

Scientific Research Applications

  • Cancer Treatment and Enzyme Inhibition:

    • A derivative, 5-fluoro-5,8-dideazaisoaminopterin, was identified as a potent inhibitor of human dihydrofolate reductase, demonstrating equiactivity with methotrexate against L1210 leukemia in mice (Tomažič et al., 1990).
    • Another study highlighted the potential of 8 (UNC0224), a 2,4-diamino-7-aminoalkoxyquinazoline, as a selective inhibitor of histone lysine methyltransferase G9a, contributing to research in chromatin remodeling (Liu et al., 2009).
  • Treatment of Infectious Diseases:

    • The novel 2,4-diaminoquinazolines have shown promise as dual TLR7/8 agonists for treating hepatitis B virus with reduced off-target activity, suggesting potential for clinical development (Embrechts et al., 2018).
    • A study on the synthesis and evaluation of 2,4-diaminoquinazoline series indicated their potential as lead candidates for tuberculosis drug discovery, with good in vivo exposure and bactericidal activity against both replicating and non-replicating M. tuberculosis (Odingo et al., 2014).
  • Sensory Applications and Material Science:

    • 8-Hydroxyquinoline (8-HQ) derivatives are used in sensing various metal ions and anions, aiding in pharmacological and medicinal applications (Rohini et al., 2020).
    • A novel zinc complex synthesized using 8-hydroxyquinoline with a thiophene group shows promise for organic light-emitting diodes with yellow light emission (Yin-min et al., 2014).
  • Antibacterial Properties:

    • The novel 8-chloroquinolone demonstrated extremely potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
  • Alzheimer's Disease Research:

    • Quinazoline derivatives have been studied for developing multi-targeting agents in Alzheimer's disease, demonstrating the versatility of these compounds in neurodegenerative disease research (Mohamed et al., 2017).

Safety And Hazards

The safety data sheet for 8-Fluoroquinazoline-2,4-diamine suggests that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air .

properties

IUPAC Name

8-fluoroquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZWXLZTWRYIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30919671
Record name 8-Fluoroquinazoline-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroquinazoline-2,4-diamine

CAS RN

119584-79-1, 915402-31-2
Record name 8-Fluoro-2,4-quinazolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119584-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoroquinazoline-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Kaushik, A Kaur, N Petrovsky… - RSC Medicinal Chemistry, 2021 - pubs.rsc.org
Several synthetic heterocyclic small molecules like imiquimod, resiquimod, CL097, CL075, bromopirone, tilorone, loxoribine and isatoribine demonstrated TLR7/8 agonistic activity and …
Number of citations: 14 pubs.rsc.org
S Pieters, D McGowan, F Herschke, F Pauwels… - Bioorganic & Medicinal …, 2018 - Elsevier
The discovery of a novel series of highly potent quinazoline TLR 7/8 agonists is described. The synthesis and structure–activity relationship is presented. Structural requirements and …
Number of citations: 13 www.sciencedirect.com

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